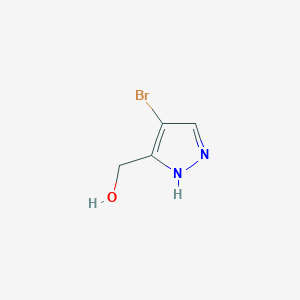

(4-bromo-1H-pyrazol-3-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-bromo-1H-pyrazol-5-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrN2O/c5-3-1-6-7-4(3)2-8/h1,8H,2H2,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQZTUEUYKAOHRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1Br)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Bromo 1h Pyrazol 3 Yl Methanol and Its Analogues

Direct Synthesis Approaches to the Pyrazole (B372694) Core with Subsequent Functionalization

Direct synthesis strategies offer an efficient route to (4-bromo-1H-pyrazol-3-yl)methanol by first constructing the pyrazole core and then introducing the desired functionalities in a regioselective manner.

Regioselective Bromination Strategies

The introduction of a bromine atom at the C4 position of the pyrazole ring is a critical step. The regioselectivity of this electrophilic substitution is influenced by the directing effects of the substituents already present on the ring and the choice of brominating agent.

A common and effective method for the bromination of pyrazoles is the use of N-bromosuccinimide (NBS). For a precursor such as (1H-pyrazol-3-yl)methanol, the hydroxymethyl group at C3 and the NH group would direct bromination to the C4 position. The reaction is typically carried out in a suitable solvent like chloroform (B151607) or methanol (B129727). The use of a catalyst, such as silica-supported sulfuric acid, can enhance the efficiency of the reaction and allow for solvent-free conditions in some cases. smolecule.com

Another approach involves the use of elemental bromine (Br₂). While effective, this method can sometimes lead to over-bromination or the formation of undesired isomers, necessitating careful control of reaction conditions such as temperature and stoichiometry.

| Precursor | Brominating Agent | Catalyst/Solvent | Product | Reference |

| 3-Phenylpyrazole | Bromine | Chloroform | 4-Bromo-3-phenylpyrazole | Smolecule |

| Pyrazole | N-Bromosaccharin | Silica Gel supported Sulfuric Acid | 4-Bromopyrazole | smolecule.com |

| 1,3-Diketones and Arylhydrazines | N-Bromosaccharin | Silica Gel supported Sulfuric Acid | 4-Bromo-1,3,5-trisubstituted pyrazoles | smolecule.com |

Hydroxymethylation Procedures

Introducing a hydroxymethyl group at the C3 position of a pre-functionalized 4-bromopyrazole is an alternative direct approach. This can be achieved through a formylation reaction followed by reduction.

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich heterocycles like pyrazoles. Treatment of 4-bromopyrazole with a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) can yield 4-bromo-1H-pyrazole-3-carbaldehyde. Subsequent reduction of the aldehyde to the corresponding alcohol provides this compound. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). libretexts.org

| Starting Material | Reagents | Intermediate | Reducing Agent | Final Product | Reference |

| 4-Bromopyrazole | POCl₃, DMF | 4-Bromo-1H-pyrazole-3-carbaldehyde | NaBH₄ | This compound | libretexts.org |

| 3-(Benzyloxy)-1-phenyl-1H-pyrazole | POCl₃, DMF | 3-(Benzyloxy)-1-phenyl-1H-pyrazole-4-carbaldehyde | - | (Product after debenzylation) | researchgate.net |

Multistep Total Synthesis Routes from Non-Pyrazole Precursors

Multistep syntheses allow for the construction of the pyrazole ring with the desired substituents incorporated from acyclic precursors. These methods offer high control over the final substitution pattern.

Cycloaddition Reactions in Pyrazole Ring Formation

[3+2] Cycloaddition reactions are a fundamental and versatile method for constructing the pyrazole core. This typically involves the reaction of a 1,3-dipole with a dipolarophile. For the synthesis of this compound, a suitably substituted alkene or alkyne can react with a diazo compound.

While specific examples leading directly to the target molecule are not prevalent in the literature, the general strategy would involve a precursor containing a bromine atom and a protected hydroxymethyl group. For instance, a bromo-substituted β-keto ester could be a precursor for reaction with hydrazine.

Linear Synthetic Pathways for Functionalized Pyrazoles

Linear synthetic sequences offer a step-by-step construction of the target molecule. A plausible and documented route to this compound involves the synthesis of a pyrazole-3-carboxylic acid derivative, followed by reduction.

One such pathway begins with the synthesis of ethyl 4-bromo-1H-pyrazole-3-carboxylate. This can be achieved through various methods, including the diazotization of ethyl 3-amino-1H-pyrazole-4-carboxylate in the presence of a bromide source. The resulting ester can then be reduced to the target alcohol, this compound, using a strong reducing agent like lithium aluminum hydride (LiAlH₄). libretexts.orgchemistrysteps.com Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters. libretexts.org

| Starting Material | Key Intermediate | Reducing Agent | Final Product | Reference |

| Ethyl 3-amino-1H-pyrazole-4-carboxylate | Ethyl 4-bromo-1H-pyrazole-3-carboxylate | LiAlH₄ | This compound | libretexts.orgchemistrysteps.com |

| 4-Bromo-3-methylpyrazole | 4-Bromo-1H-pyrazole-3-carboxylic acid | - | (Requires further reduction) | guidechem.com |

Synthesis of N-Substituted this compound Derivatives

The nitrogen atoms of the pyrazole ring can be readily substituted to generate a diverse range of analogues. The regioselectivity of N-substitution is a key consideration, as alkylation or arylation can occur at either the N1 or N2 position.

Direct N-alkylation of this compound can be achieved using various alkylating agents, such as alkyl halides or sulfates, in the presence of a base. The choice of base and solvent can influence the ratio of N1 to N2 isomers. Common bases include sodium hydride, potassium carbonate, or cesium carbonate, with solvents like DMF or THF.

N-arylation can be accomplished through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, employing a palladium catalyst with a suitable phosphine (B1218219) ligand, is a powerful method for forming the C-N bond between the pyrazole nitrogen and an aryl halide. Copper-catalyzed Ullmann-type couplings are also widely used for the N-arylation of pyrazoles.

| Pyrazole Substrate | Reagent | Catalyst/Conditions | Product | Reference |

| 4-Chloropyrazole | Phenethyl trichloroacetimidate (B1259523) | Camphorsulfonic acid | N-Phenethyl-4-chloropyrazole | Semantic Scholar |

| 4-Halo-1H-1-tritylpyrazoles | Amines | Pd(dba)₂ or CuI | C4-Alkylaminated pyrazoles | ResearchGate |

| Pyrazoles | Arylboronic acids | Copper(I) oxide | N-Arylpyrazoles | organic-chemistry.org |

N-Alkylation and N-Arylation Methods

The introduction of alkyl and aryl groups at the nitrogen atoms of the pyrazole ring is a critical step in the diversification of this compound and its analogues. A variety of methods have been developed to achieve this transformation, including classical and modern catalytic approaches.

N-Alkylation:

Traditional N-alkylation of pyrazoles often involves the use of a base to deprotonate the pyrazole nitrogen, followed by reaction with an alkyl halide. However, these methods can suffer from a lack of regioselectivity, leading to mixtures of N1 and N2 isomers. To address this, researchers have explored alternative strategies. One approach involves the use of trichloroacetimidate electrophiles in the presence of a Brønsted acid catalyst, which has been shown to provide good yields for the N-alkylation of various pyrazoles. semanticscholar.org Another strategy utilizes a catalyst-free Michael reaction for the N1-alkylation of 1H-pyrazoles, demonstrating excellent regioselectivity. acs.org Furthermore, a magnesium-catalyzed method has been developed for the highly regioselective N2-alkylation of 3-substituted pyrazoles using α-bromoacetates and acetamides as alkylating agents. thieme-connect.com

N-Arylation:

For the synthesis of N-arylpyrazoles, transition metal-catalyzed cross-coupling reactions are the methods of choice. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is a powerful tool for forming C-N bonds between aryl halides and amines, including pyrazoles. wikipedia.org This reaction has been successfully applied to the C4-amination of 4-halo-1H-1-tritylpyrazoles. nih.gov The use of specific ligands, such as tBuBrettPhos, has been shown to be crucial for the efficient palladium-catalyzed coupling of aryl triflates with pyrazole derivatives. acs.org

The Ullmann condensation, a copper-catalyzed reaction, represents another important method for N-arylation. acs.org It has been utilized in the synthesis of N-arylpyrazoles from aryl iodides and pyrazole derivatives, often in the presence of a ligand like L-proline. researchgate.netmdpi.com Copper catalysts have also been employed in the N-arylation of pyrazoles with arylboronic acids. researchgate.net

A summary of common N-alkylation and N-arylation methods is presented in the table below.

| Reaction Name | Catalyst | Coupling Partners | Key Features |

| Buchwald-Hartwig Amination | Palladium | Aryl Halides/Triflates + Pyrazoles | High efficiency and functional group tolerance. wikipedia.orgacs.org |

| Ullmann Condensation | Copper | Aryl Halides + Pyrazoles | A classic method, often requiring ligands like L-proline. researchgate.netmdpi.com |

| Magnesium-Catalyzed Alkylation | Magnesium Bromide | α-bromoacetates/acetamides + Pyrazoles | High regioselectivity for N2-alkylation. thieme-connect.com |

| Michael Addition | Catalyst-Free | Pyrazoles + Michael Acceptors | Excellent regioselectivity for N1-alkylation. acs.org |

| Acid-Catalyzed Alkylation | Brønsted Acid (e.g., CSA) | Trichloroacetimidates + Pyrazoles | Effective for introducing various N-alkyl groups. semanticscholar.org |

Influence of N-Substituents on Synthetic Efficiency and Regioselectivity

The nature of the substituent at the nitrogen atom of the pyrazole ring significantly impacts both the efficiency of synthetic transformations and the regioselectivity of further functionalization. These effects can be broadly categorized as steric and electronic.

Steric Effects:

The size of the N-substituent can play a crucial role in directing the outcome of a reaction. In the N-alkylation of 3-substituted pyrazoles, steric hindrance is a key factor in determining regioselectivity. nih.gov For instance, bulky substituents at the N1 position can direct incoming electrophiles to the N2 position, and vice versa. This steric influence has been observed in the N-alkylation of various nitrogen-containing heterocycles, including indazoles and purines. beilstein-journals.org The steric properties of substituents on diketones also affect the yield in the synthesis of N-substituted pyrazoles from primary amines. acs.org

Electronic Effects:

The interplay of steric and electronic effects is a critical consideration in the design of synthetic routes to specifically substituted pyrazole derivatives.

Catalytic Approaches in the Synthesis of the Chemical Compound

Catalysis plays a pivotal role in the modern synthesis of this compound and its derivatives, offering efficient and selective routes to these valuable compounds. Both palladium and copper catalysts are extensively used in key bond-forming reactions.

Palladium Catalysis:

Palladium catalysts are particularly prominent in cross-coupling reactions for the formation of carbon-carbon and carbon-nitrogen bonds. The Suzuki-Miyaura coupling, which couples organoboron compounds with halides, has been applied to pyrazole triflates. researchgate.net The Buchwald-Hartwig amination is another cornerstone of palladium catalysis, enabling the synthesis of N-aryl and N-alkyl pyrazoles from aryl halides or triflates. wikipedia.orgnih.govacs.org The choice of ligand is often critical for the success of these reactions, with bulky phosphine ligands like tBuBrettPhos and XPhos showing high efficacy. acs.orgrsc.org Palladium has also been used to catalyze the direct arylation of pyrazole derivatives. nih.govresearchgate.net

Copper Catalysis:

Copper-catalyzed reactions provide a complementary and often more economical approach to pyrazole synthesis. The Ullmann condensation is a classic example, used for the N-arylation of pyrazoles with aryl halides. mdpi.comacs.org The efficiency of these reactions can often be improved by the use of ligands. nih.gov Copper catalysts have also been employed in the synthesis of pyrazole derivatives through multicomponent reactions. For instance, copper oxide nanoparticles have been shown to be an efficient and reusable catalyst for the synthesis of pyrano[2,3-c]pyrazoles. jsynthchem.com Furthermore, copper triflate has been used to catalyze the synthesis of pyrene-pyrazole pharmacophores. acs.org In some cases, copper catalysts are used in conjunction with other metals, or for specific transformations like the C4-alkoxycarbonylation of pyrazoles.

The table below summarizes some key catalytic approaches.

| Catalyst System | Reaction Type | Substrates | Notes |

| Pd(OAc)₂ / Ligand | Buchwald-Hartwig Amination | Aryl Triflates, Pyrazoles | tBuBrettPhos is an effective ligand. acs.org |

| Pd(dba)₂ / Ligand | Buchwald-Hartwig Amination | 4-Halo-1H-1-tritylpyrazoles, Amines | tBuDavePhos is a suitable ligand. nih.gov |

| Palladium Catalyst | Suzuki-Miyaura Coupling | Pyrazole Triflates, Arylboronic Acids | DPPF can enhance product yields. researchgate.net |

| CuI / Ligand | Ullmann Condensation | Aryl Iodides, Pyrazoles | L-proline is a common ligand. researchgate.net |

| Cu(OTf)₂ | Cross-Dehydrogenative Coupling | Alkenyl Hydrazones | Used for synthesizing pyrene-pyrazole pharmacophores. acs.org |

| CuO Nanoparticles | Multicomponent Reaction | Various components | Green and reusable catalyst for pyrano[2,3-c]pyrazoles. jsynthchem.com |

Chemical Transformations and Reaction Pathways of 4 Bromo 1h Pyrazol 3 Yl Methanol

Functional Group Interconversions of the Hydroxymethyl Moiety

The primary alcohol of (4-bromo-1H-pyrazol-3-yl)methanol is a versatile handle for various functional group interconversions, including oxidation, esterification, etherification, and halogenation. These transformations are fundamental in modifying the compound's physical and biological properties.

Oxidation Reactions to Aldehydes and Carboxylic Acids

The oxidation of the hydroxymethyl group can yield either the corresponding aldehyde, 4-bromo-1H-pyrazole-3-carbaldehyde, or the carboxylic acid, 4-bromo-1H-pyrazole-3-carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

The partial oxidation to the aldehyde is a crucial transformation, as aldehydes are important precursors for various C-C and C-N bond-forming reactions. While direct oxidation of this compound to the aldehyde is not extensively documented, mild oxidation methods are expected to be effective. Reagents such as manganese dioxide (MnO2) are commonly used for the oxidation of benzylic and allylic alcohols and have been successfully employed in the oxidation of other heterocyclic methanols. organic-chemistry.orgepa.gov Another widely used method that is known for its mild conditions and high tolerance for other functional groups is the Swern oxidation, which utilizes a dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride system. wikipedia.orgchemistryhall.com These methods are anticipated to selectively oxidize the primary alcohol without affecting the pyrazole (B372694) ring or the bromine atom.

The complete oxidation to 4-bromo-1H-pyrazole-3-carboxylic acid can be achieved using stronger oxidizing agents. For instance, the oxidation of the structurally similar 4-bromo-3-methylpyrazole to 4-bromo-1H-pyrazole-3-carboxylic acid has been successfully carried out using potassium permanganate (B83412) (KMnO4) in water at elevated temperatures, affording the product in good yield. researchgate.net This suggests that the pyrazole ring is robust enough to withstand these oxidative conditions. The optimal temperature for this specific oxidation was found to be 90°C, with a reaction time of 8 hours. researchgate.net

Table 1: Oxidation Reactions of the Hydroxymethyl Group

| Product | Reagent(s) | Conditions | Notes |

| 4-bromo-1H-pyrazole-3-carbaldehyde | Manganese Dioxide (MnO2) | Inert solvent (e.g., CH2Cl2), reflux | A common method for oxidizing benzylic-type alcohols. |

| 4-bromo-1H-pyrazole-3-carbaldehyde | DMSO, Oxalyl chloride, Triethylamine | Low temperature (-78 °C to rt) | Swern oxidation conditions; mild and avoids over-oxidation. wikipedia.orgchemistryhall.com |

| 4-bromo-1H-pyrazole-3-carboxylic acid | Potassium Permanganate (KMnO4) | Water, 90 °C, 8 h | Based on the oxidation of 4-bromo-3-methylpyrazole. researchgate.net |

Esterification and Etherification of the Alcohol

The hydroxyl group of this compound can readily undergo esterification and etherification. Esterification is typically achieved by reacting the alcohol with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the acidic byproduct. This reaction yields the corresponding (4-bromo-1H-pyrazol-3-yl)methyl ester.

Etherification can be accomplished through various methods, most commonly the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide, which is then treated with an alkyl halide. A documented example for a similar pyrazole derivative is the O-methylation of 4-bromo-1-phenyl-1H-pyrazol-3-ol, which was achieved using methyl iodide and NaH in dimethylformamide (DMF), resulting in a high yield of the corresponding methoxy (B1213986) derivative. mdpi.com This method is directly applicable to this compound to produce various ethers.

Table 2: Esterification and Etherification Reactions

| Reaction | Reagent(s) | Product Type |

| Esterification | Acyl chloride or Carboxylic anhydride, Base | (4-bromo-1H-pyrazol-3-yl)methyl ester |

| Etherification | Alkyl halide, Strong base (e.g., NaH) | (4-bromo-1H-pyrazol-3-yl)methyl ether |

Halogenation at the Hydroxymethyl Position

The conversion of the hydroxymethyl group to a halomethyl group, such as a chloromethyl or bromomethyl group, is another important transformation. This introduces a reactive electrophilic site, suitable for subsequent nucleophilic substitution reactions. Standard reagents for converting primary alcohols to alkyl halides include thionyl chloride (SOCl2) for the synthesis of chlorides and phosphorus tribromide (PBr3) for bromides. The reaction with thionyl chloride is often performed in the presence of a small amount of a base like pyridine. Care must be taken during these reactions as the acidic conditions generated could potentially interact with the pyrazole ring nitrogens. The N-H proton of the pyrazole ring is acidic and may react with some halogenating agents or the bases used.

Reactivity at the Bromine Atom

The bromine atom at the C4 position of the pyrazole ring is a key site for molecular diversification, primarily through nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions of the Bromine

Direct nucleophilic aromatic substitution (SNAr) of the bromine atom on the pyrazole ring is generally challenging but can be facilitated by the presence of activating, electron-withdrawing groups on the ring. For instance, studies on 4-bromo-nitropyrazolecarboxylic acids have shown that the bromine atom can be displaced by arylamines in the presence of copper salts. nih.gov

A more common and versatile approach to forming C-N bonds at this position is through palladium-catalyzed reactions like the Buchwald-Hartwig amination. This reaction has been successfully applied to 4-bromopyrazoles, allowing for the coupling of a wide range of primary and secondary amines, including anilines and alkylamines. nih.govnih.gov The choice of palladium catalyst and ligand is crucial for the success of these transformations, with bulky biarylphosphine ligands often showing high efficacy. nih.gov For some substrates, particularly with alkylamines, copper-catalyzed C-N coupling reactions have been shown to be effective. nih.gov

Transition-Metal-Catalyzed Cross-Coupling Reactions

The C4-bromo position is highly amenable to a variety of powerful transition-metal-catalyzed cross-coupling reactions, which are fundamental for the construction of C-C and C-heteroatom bonds.

The Suzuki-Miyaura coupling is one of the most widely used reactions for this purpose, involving the palladium-catalyzed reaction of the 4-bromopyrazole with a boronic acid or ester. This reaction is highly versatile, tolerating a wide range of functional groups, and has been extensively used to synthesize 4-aryl and 4-heteroaryl pyrazoles. nih.govrsc.orgnih.gov The reaction typically employs a palladium catalyst, such as Pd(PPh3)4 or a more advanced pre-catalyst, and a base like sodium or potassium carbonate. nih.gov The presence of the unprotected hydroxymethyl group may necessitate the use of a protecting group strategy in some cases, although many modern catalytic systems are tolerant of free hydroxyl groups.

The Sonogashira coupling allows for the introduction of an alkyne moiety at the C4 position. This reaction involves a palladium catalyst, a copper(I) co-catalyst, and an amine base to couple the 4-bromopyrazole with a terminal alkyne. wikipedia.orglibretexts.org This reaction has been successfully applied to various 4-bromopyrazoles, providing a direct route to 4-alkynylpyrazoles. researchgate.net

Other important cross-coupling reactions such as the Heck reaction (coupling with alkenes), Negishi coupling (with organozinc reagents), and Stille coupling (with organotin reagents) are also expected to be applicable to this compound, further expanding its synthetic utility.

Table 3: Transition-Metal-Catalyzed Cross-Coupling Reactions at the C4-Position

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Boronic acid/ester (R-B(OH)2) | Pd catalyst (e.g., Pd(PPh3)4), Base (e.g., K2CO3) | 4-Aryl/heteroaryl-1H-pyrazol-3-yl)methanol |

| Sonogashira | Terminal alkyne (R-C≡CH) | Pd catalyst, Cu(I) co-catalyst, Amine base | (4-Alkynyl-1H-pyrazol-3-yl)methanol |

| Buchwald-Hartwig | Amine (R2NH) | Pd catalyst, Ligand (e.g., biarylphosphine), Base | (4-(Dialkyl/diaryl)amino-1H-pyrazol-3-yl)methanol |

| Heck | Alkene | Pd catalyst, Base | (4-Alkenyl-1H-pyrazol-3-yl)methanol |

| Negishi | Organozinc reagent (R-ZnX) | Pd catalyst | (4-Alkyl/aryl-1H-pyrazol-3-yl)methanol |

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, and 4-bromopyrazoles are excellent substrates for this transformation. This palladium-catalyzed cross-coupling reaction involves the reaction of the C4-bromo group with an organoboron reagent, typically a boronic acid or ester, in the presence of a base. This method allows for the direct and efficient installation of aryl, heteroaryl, or vinyl groups at the C4 position of the pyrazole ring.

For N-unsubstituted pyrazoles like this compound, the acidic N-H proton can complicate the reaction, potentially leading to catalyst inhibition or side reactions. However, appropriate selection of catalysts, ligands, and bases can overcome these challenges. Research on related systems, such as 4-bromo-3,5-dinitro-1H-pyrazole, has shown that robust catalysts like XPhos Pd G2 can effectively couple a range of boronic acids with the bromopyrazole core. rsc.org A subsequent reduction step in that synthesis yielded 4-substituted pyrazole-3,5-diamines, highlighting the synthetic utility of the initial Suzuki-Miyaura coupling. rsc.org

In a study on 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one, a fused pyrazole system, a tandem catalyst of XPhosPdG2 and additional XPhos ligand was required to prevent a competing debromination reaction and achieve good to excellent yields of the C3-arylated products under microwave irradiation. This demonstrates the fine-tuning often necessary for successful coupling on complex heterocyclic scaffolds.

The table below summarizes representative conditions for Suzuki-Miyaura reactions on various bromopyrazole cores, illustrating typical parameters that would be applicable to this compound.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyrazoles

| Bromopyrazole Substrate | Boronic Acid | Catalyst System | Base | Solvent | Yield (%) |

| 4-Bromo-3,5-dinitro-1H-pyrazole | Aryl/Heteroaryl boronic acids | XPhos Pd G2 | K₃PO₄ | 1,4-Dioxane/H₂O | 51-98 |

| 3-Bromo pyrazolo[1,5-a]pyrimidin-5-one derivative | p-Methoxyphenylboronic acid | XPhosPdG2 / XPhos | K₂CO₃ | Dioxane | 82 |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Various arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | Good |

Data sourced from studies on related bromopyrazole and bromoaryl-heterocycle systems for illustrative purposes. rsc.org

Other Palladium-Catalyzed Coupling Processes

Beyond the Suzuki-Miyaura reaction, the C4-bromo bond of this compound is amenable to other palladium-catalyzed transformations. These reactions provide access to a diverse array of functionalized pyrazoles.

Heck Coupling: This reaction couples the bromopyrazole with an alkene, such as acrolein or vinyl ketones, to introduce a new alkenyl substituent at the C4 position. This is a valuable method for extending the carbon framework and introducing functionalities for further elaboration.

Sonogashira Coupling: This process involves the coupling of the bromopyrazole with a terminal alkyne. It is a highly efficient method for synthesizing 4-alkynylpyrazoles, which are versatile intermediates in organic synthesis and can be found in various biologically active molecules.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the bromopyrazole with an amine. It provides direct access to 4-aminopyrazole derivatives, a common motif in medicinal chemistry.

Direct C-H Arylation: In some cases, palladium catalysis can be used to form C-C bonds at other positions on the ring. For instance, studies on N-protected 4-bromopyrazoles have shown that palladium can catalyze the direct arylation at the C5 position without cleaving the C4-bromo bond. rsc.org This chemoselectivity allows for sequential functionalization of the pyrazole ring. rsc.org

Mechanistic Aspects of Cross-Coupling in Bromopyrazoles

The mechanism of palladium-catalyzed cross-coupling reactions on bromopyrazoles generally follows the well-established catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyrazole at the C4 position. This is often the rate-determining step and results in a Pd(II) intermediate. The presence of the bromine atom facilitates this step.

Transmetalation: The organic group from the coupling partner (e.g., the aryl group from the organoboron reagent in a Suzuki reaction) is transferred to the palladium center, displacing the halide. This step requires a base to activate the organoboron species.

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated from the metal, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

A key mechanistic consideration for N-unsubstituted pyrazoles is the potential for the heterocycle itself to act as a ligand for the palladium catalyst. The lone pair on the N2 nitrogen or the deprotonated pyrazolate anion can coordinate to the palladium center, potentially leading to the formation of inactive catalyst species and inhibiting the reaction. orientjchem.org The choice of a bulky, electron-rich phosphine (B1218219) ligand (such as XPhos) is often crucial to promote the desired catalytic cycle and prevent catalyst deactivation.

Transformations Involving the Pyrazole Ring System

The pyrazole ring is an aromatic heterocycle and can undergo reactions that modify the core structure itself, either through substitution on the ring or through rearrangement of the heterocyclic skeleton.

Electrophilic Aromatic Substitution Reactions on the Pyrazole Nucleus

The pyrazole ring can undergo electrophilic aromatic substitution, although its reactivity is influenced by the two nitrogen atoms, which are deactivating. orientjchem.org In this compound, the C4 position is already occupied by bromine. The remaining open position for substitution is C5. The directing effects of the existing substituents (bromo, hydroxymethyl, and the ring nitrogens) will determine the regiochemical outcome.

Electrophilic attack is generally directed to the C4 position in unsubstituted pyrazoles. Since this position is blocked, substitution would be expected to occur at the C5 position. Common electrophilic substitution reactions include:

Halogenation: Introduction of another halogen (e.g., chlorine, bromine, or iodine) at the C5 position.

Nitration: Introduction of a nitro group (-NO₂) using nitrating agents.

Formylation: The Vilsmeier-Haack reaction, using reagents like phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), can introduce a formyl group (-CHO) onto the pyrazole ring, typically at the C4 position, but potentially at C5 if C4 is blocked.

Research on the electro-bromination of various pyrazole derivatives has demonstrated that 4-bromopyrazoles can be synthesized efficiently, indicating the accessibility of the C4 position to electrophilic attack. researchgate.netsioc-journal.cn For a pre-existing 4-bromopyrazole, further substitution would be a competing process. Additionally, lithiation of 4-bromopyrazoles followed by quenching with an electrophile provides an alternative route to substituted pyrazoles that avoids the harsh conditions of some electrophilic aromatic substitution reactions. researchgate.net

Ring Expansion and Contraction Reactions of the Pyrazole Heterocycle

The pyrazole ring system can be induced to undergo skeletal rearrangements, leading to larger or smaller heterocyclic structures. These transformations provide pathways to novel molecular scaffolds from readily available pyrazole precursors.

Ring Expansion: Pyrazoles can be expanded into six-membered rings like pyrimidines or seven-membered rings like diazepines. A recently developed method involves a chlorodiazirine-mediated reaction that selectively cleaves the N-N bond of the pyrazole core and inserts a carbon atom, transforming pyrazoles into pyrimidines. researchgate.net This transformation proceeds through a proposed pyrazolium (B1228807) ylide fragmentation followed by cyclization. Other methods, such as treatment with Lewis acids, can promote rearrangements of spirocyclic pyrazole intermediates to yield ring-expanded fused pyrazoles. thieme-connect.com

Ring Contraction/Rearrangement: Under certain conditions, such as treatment with a strong base or via photochemical pathways, the pyrazole ring can undergo rearrangement. For example, the reaction of pyrimidinones (B12756618) with hydrazines can cause a rearrangement of the six-membered ring to afford a pyrazol-3-one, demonstrating the interconversion possibilities between these heterocyclic systems. researchgate.net While less common than expansion, these reactions represent potential, albeit challenging, transformations.

These skeletal editing techniques are of growing interest as they allow for the conversion of one privileged heterocyclic motif into another, expanding the accessible chemical space for drug discovery and materials science.

The Versatility of this compound in Complex Synthesis

The chemical compound this compound stands as a highly valuable and strategic building block in the field of organic synthesis. Its unique bifunctional nature, featuring a reactive bromine atom and a versatile hydroxymethyl group on a stable pyrazole core, provides chemists with a powerful tool for constructing a wide array of complex molecules. This article explores its applications as a precursor for elaborated pyrazole-containing scaffolds, its role in advanced framework and supramolecular construction, and its utility in the synthesis of specialized research tools and materials.

Applications of 4 Bromo 1h Pyrazol 3 Yl Methanol As a Strategic Building Block in Complex Molecule Synthesis

The inherent reactivity of (4-bromo-1H-pyrazol-3-yl)methanol, stemming from its distinct functional groups, allows for a stepwise and controlled approach to molecular elaboration. The bromine atom at the 4-position is primed for various metal-catalyzed cross-coupling reactions, while the hydroxymethyl group at the 3-position can undergo oxidation, esterification, or conversion to other functionalities. This dual reactivity is the cornerstone of its utility in synthetic chemistry.

The pyrazole (B372694) ring is a privileged scaffold in medicinal chemistry and materials science. nih.gov this compound serves as an excellent starting point for creating more complex and substituted pyrazole structures.

The bromine atom on the pyrazole ring is the key to diversification. It readily participates in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. This allows for the introduction of a wide range of substituents, such as aryl, alkyl, and amino groups, at the 4-position of the pyrazole.

For instance, in a strategy analogous to the functionalization of other bromo-pyrazoles, the bromine atom can be coupled with various boronic acids (Suzuki-Miyaura reaction) to yield 4-aryl or 4-alkyl pyrazoles. rsc.org Subsequently, the hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, opening up a second site for modifications like reductive amination, esterification, or amide bond formation. This sequential functionalization provides a robust pathway to tri- and tetra-substituted pyrazoles with precise control over the substitution pattern.

Table 1: Potential Reactions for Polysubstitution

| Reaction Type | Reagents/Catalysts | Functional Group Targeted | New Substituent |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd catalyst, Base, R-B(OH)₂ | C4-Br | Aryl, Alkyl |

| Sonogashira Coupling | Pd/Cu catalyst, Base, R-C≡CH | C4-Br | Alkynyl |

| Buchwald-Hartwig Amination | Pd catalyst, Base, R₂NH | C4-Br | Amino |

| Oxidation | PCC, DMP, MnO₂ | C3-CH₂OH | Aldehyde (CHO) |

The dual functionality of this compound is instrumental in the synthesis of fused heterocyclic systems, where the pyrazole ring is annulated with another ring. Research on related pyrazole derivatives demonstrates that the functional groups can be manipulated to participate in intramolecular cyclization reactions. rsc.orgnih.gov

A common strategy involves first modifying the hydroxymethyl group. For example, it can be converted into an aminoethyl group. A subsequent intramolecular Heck reaction or Ullmann condensation involving the bromine atom and the newly introduced side chain can lead to the formation of fused systems like pyrazolo[4,3-c]pyridines or pyrazolo[1,5-a] nih.govcymitquimica.comdiazepinones. nih.gov Alternatively, a cross-coupling reaction at the bromine position can introduce a group that then reacts with the hydroxymethyl moiety (or its oxidized derivative) to close the new ring. This approach has been successfully used to prepare pyrazolo[3,4-c]pyrazoles from a related bromo-pyrazole carbaldehyde. rsc.org

The ability of this compound to participate in directional, non-covalent interactions makes it a prime candidate for the design of self-assembling systems. The pyrazole ring itself contains a hydrogen-bond donor (N-H) and a hydrogen-bond acceptor (N), which can form predictable intermolecular hydrogen bonds, leading to structures like dimers, trimers, or extended chains. researchgate.net

The additional functional groups enhance this capability. The hydroxyl group is a strong hydrogen-bond donor and acceptor. The bromine atom can participate in halogen bonding, a highly directional interaction that is increasingly used in crystal engineering. The combination of these interactions allows for the programmed assembly of complex supramolecular architectures. The structural properties of related phenyl-pyrazole molecules highlight their capacity for forming varied noncovalent interactions that dictate their crystal packing. researchgate.net

Chemical probes are essential tools for studying biological systems, while specialized ligands are crucial for catalysis and metal sequestration. The structure of this compound is well-suited for the synthesis of such molecules. The pyrazole nucleus is a known and effective ligand for a wide range of metal ions.

The functional handles allow for the covalent attachment of other necessary moieties. For example, a fluorophore could be attached to the hydroxymethyl group via an ether or ester linkage, while the bromine atom could be converted into a reactive group for bioconjugation to a target protein. Alternatively, the hydroxymethyl group could be part of a larger chelating scaffold designed to bind a specific metal ion, with the bromo-pyrazole core providing a stable and predictable coordination geometry. Commercial suppliers recognize the utility of related bromo-pyrazoles as building blocks for inhibitors and probes. sigmaaldrich.com

The synthesis of advanced materials, such as organic semiconductors, polymers, and functional dyes, often relies on building blocks that can be readily polymerized or incorporated into conjugated systems. Brominated heterocycles are standard intermediates in materials science due to their utility in cross-coupling reactions to extend π-systems. sigmaaldrich.comtcichemicals.com

This compound serves as a bifunctional intermediate for such materials. The bromine atom can be used in polymerization reactions like the Suzuki polycondensation to create conjugated polymers with a pyrazole unit in the backbone. These materials could have interesting photophysical or electronic properties. The hydroxymethyl group provides a reactive site for grafting the molecule onto surfaces or for creating polyesters and polyurethanes, imparting the specific properties of the pyrazole ring into the bulk material.

Computational and Spectroscopic Investigations of 4 Bromo 1h Pyrazol 3 Yl Methanol

Theoretical Studies of Pyrazole (B372694) Tautomerism and Isomerism

The pyrazole ring can exist in different tautomeric forms, and understanding their relative stabilities is crucial for predicting the molecule's behavior. Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for these investigations. eurasianjournals.com

For N-unsubstituted pyrazoles, such as (4-bromo-1H-pyrazol-3-yl)methanol, tautomerism involves the migration of the proton on the nitrogen atom. In the case of pyrazoles substituted at the 3(5) position, two tautomers are possible. For derivatives of 4-bromopyrazole, DFT calculations have been employed to determine the preferred tautomeric forms. researchgate.net

Studies on related 4-bromo-1H-pyrazoles have shown that the presence of a substituent at the 3(5) position leads to a preference for one tautomer over the other. DFT calculations indicate that for 3(5)-substituted-4-bromopyrazoles, the tautomer with the substituent at the 3-position is generally more stable. researchgate.net This preference can be attributed to electronic and steric factors. While specific calculations for this compound are not extensively documented in the literature, the general trend observed for other 4-bromopyrazoles can be extrapolated. The tautomeric equilibrium is influenced by both the electronic nature of the substituents and the solvent environment. nih.gov

Table 1: Calculated Relative Energies of Tautomers for a Model 3-Substituted-4-bromopyrazole

| Tautomer | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in Solution |

|---|---|---|

| 3-Substituted | 0.00 | 0.00 |

| 5-Substituted | 1.5 - 3.0 | 1.0 - 2.5 |

Note: This table represents generalized data from studies on 3-substituted-4-bromopyrazoles and not specifically this compound. The exact values can vary depending on the substituent and the computational method used.

The electronic structure of this compound is characterized by the aromatic pyrazole ring, which is influenced by the electron-withdrawing bromine atom at the 4-position and the hydroxymethyl group at the 3-position. Computational studies on substituted pyrazoles provide insights into the distribution of electron density, molecular orbitals, and electrostatic potential. doi.orgmdpi.com

The bromine atom at C4 significantly impacts the electronic properties of the pyrazole ring, affecting its reactivity in electrophilic substitution reactions. pharmaguideline.com The hydroxymethyl group at C3 further modifies the electron distribution. DFT calculations can map the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting chemical reactivity and electronic transitions. For pyrazole derivatives, the HOMO is typically distributed over the pyrazole ring, while the LUMO character can vary depending on the substituents. mdpi.com

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of reactions involving this compound is key to developing new synthetic methodologies and applications.

While specific transition state analyses for reactions of this compound are not widely reported, studies on related pyrazole functionalizations provide a framework for understanding its reactivity. For instance, transition-metal-catalyzed C-H functionalization is a powerful method for modifying the pyrazole core. rsc.org Computational modeling can elucidate the reaction pathways, identify transition states, and calculate activation energies for such processes. These studies help in understanding the regioselectivity of reactions, such as why substitution occurs at a specific position on the pyrazole ring.

Pyrazoles are important ligands in catalysis. mdpi.com Computational modeling of catalytic cycles where pyrazole derivatives act as ligands can provide detailed mechanistic insights. For instance, in cross-coupling reactions, a pyrazole-based ligand can coordinate to a metal center and influence the catalytic activity and selectivity. acs.orgacs.org DFT calculations can model the entire catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps, providing a molecular-level understanding of the catalyst's function. researchgate.netrsc.org Although no specific catalytic cycles involving this compound as a ligand are documented, the principles from related systems are applicable.

Advanced Spectroscopic Characterization for Research Purposes

Spectroscopic techniques are fundamental for the structural elucidation and characterization of this compound.

Data from spectroscopic analyses of the parent compounds, 4-bromopyrazole and (1H-pyrazol-3-yl)methanol, can be used to predict the spectral features of the target molecule. nih.govnih.gov

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Key Features |

|---|---|

| 1H NMR | - Signal for the C5-H proton.

|

| 13C NMR | - Signals for the three carbon atoms of the pyrazole ring (C3, C4, C5). The C4 signal would be influenced by the bromine atom.

|

| IR Spectroscopy | - N-H stretching vibration (broad).

|

| Mass Spectrometry | - A molecular ion peak corresponding to the formula C4H5BrN2O.

|

Note: The chemical shifts and vibrational frequencies are influenced by the solvent and the specific experimental conditions.

Multinuclear Magnetic Resonance Spectroscopy for Structural Elucidation and Tautomerism Studies

The pyrazole ring can exist in different tautomeric forms, primarily the 1H- and 2H-forms, which can be influenced by the nature and position of substituents. For 4-bromo-1H-pyrazoles, studies have shown that the position of the N-H proton can significantly affect the chemical shifts of the ring protons and carbons. researchgate.netmdpi.comcsic.es The presence of the hydroxymethyl group at the C3 position is expected to further influence this equilibrium.

In solution, this compound can exist as a mixture of tautomers. The equilibrium between these forms is often solvent-dependent. In nonpolar solvents, pyrazoles tend to form hydrogen-bonded dimers or oligomers, while in polar solvents like DMSO, monomeric species are more prevalent. mdpi.com The study of 4-bromo-1-phenyl-1H-pyrazol-3-ol, a closely related structure, revealed that it predominantly exists as the 1H-pyrazol-3-ol tautomer in both CDCl₃ and DMSO-d₆. mdpi.com

Expected ¹H and ¹³C NMR Spectral Features:

Based on the analysis of similar pyrazole structures, the following spectral characteristics can be anticipated for this compound:

¹H NMR: A characteristic singlet for the C5-H proton of the pyrazole ring would be expected. The chemical shift of the N-H proton would likely be broad and its position dependent on solvent and concentration. The methylene (B1212753) protons of the methanol group (-CH₂OH) would appear as a singlet or a doublet if coupled to the hydroxyl proton, and the hydroxyl proton itself would also be observable.

¹³C NMR: The spectrum would show distinct signals for the three carbon atoms of the pyrazole ring (C3, C4, and C5) and the carbon of the hydroxymethyl group. The chemical shift of the C4 carbon, being directly attached to the bromine atom, would be significantly influenced.

To provide a reference, ¹H and ¹³C NMR data for the related compound 4-bromo-1-phenyl-1H-pyrazol-3-ol in different solvents are presented below. mdpi.com

Table 1: NMR Data for 4-bromo-1-phenyl-1H-pyrazol-3-ol mdpi.com

| Nucleus | Solvent | Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | CDCl₃ | 11.33 (br s, 1H, OH), 7.73 (s, 1H, pyrazole H-5), 7.48 (m, 4H, Ph H-2,3,5,6), 7.30 (m, 1H, Ph H-4) |

| DMSO-d₆ | 10.99 (s, 1H, OH), 8.51 (s, 1H, pyrazole H-5), 7.67 (m, 2H, Ph H-2,6), 7.43 (m, 2H, Ph H-3,5), 7.21 (m, 1H, Ph H-4) | |

| ¹³C | CDCl₃ | 160.6 (pyrazole C-3), 139.1 (Ph C-1), 129.8 (Ph C-3,5), 129.1 (pyrazole C-5), 126.7 (Ph C-4), 118.8 (Ph C-2,6), 82.2 (pyrazole C-4) |

These data illustrate the influence of the solvent on the chemical shifts and provide a valuable comparison for the expected values of this compound.

High-Resolution Mass Spectrometry in Reaction Monitoring and Product Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a synthesized compound by providing a highly accurate mass-to-charge ratio (m/z). This technique is also valuable for monitoring the progress of a chemical reaction by detecting the presence of starting materials, intermediates, and the final product.

Although no specific experimental HRMS data for this compound were found in the searched literature, predicted m/z values for its N-alkylated derivatives are available and can serve as a useful reference. uni.luuni.lu The accurate mass of the protonated molecule [M+H]⁺ would be a key identifier in a high-resolution spectrum.

Table 2: Predicted HRMS Data for N-Alkylated Analogs of this compound

| Compound | Molecular Formula | Adduct | Predicted m/z |

|---|---|---|---|

| (4-bromo-1-methyl-1H-pyrazol-3-yl)methanol uni.lu | C₅H₇BrN₂O | [M+H]⁺ | 190.98146 |

In a typical reaction monitoring scenario using HRMS, small aliquots of the reaction mixture would be analyzed at different time points. The disappearance of the starting materials' signals and the appearance and intensification of the signal corresponding to the exact mass of this compound would indicate the progression of the reaction. The isotopic pattern characteristic of a bromine-containing compound (approximately equal intensity for the M and M+2 peaks) would further confirm the presence of the desired product.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. There is no published crystal structure for this compound in the Cambridge Crystallographic Data Centre (CCDC) or the reviewed literature.

However, the crystal structure of the parent compound, 4-bromo-1H-pyrazole, is known. researchgate.netcsic.es It crystallizes in a trimeric assembly held together by intermolecular N-H···N hydrogen bonds. This suggests that this compound could also exhibit extensive hydrogen bonding in the solid state, involving both the pyrazole N-H and the hydroxyl group of the methanol substituent. These hydrogen bonds could lead to the formation of various supramolecular architectures, such as chains, sheets, or three-dimensional networks.

The presence of the C3-hydroxymethyl group would likely introduce additional hydrogen bonding opportunities (O-H···N or O-H···O), potentially leading to a different packing arrangement compared to 4-bromo-1H-pyrazole. The interplay between the N-H···N and O-H···N/O hydrogen bonds would be a key feature of its solid-state structure.

Table 3: Crystallographic Data for 4-bromo-1H-pyrazole

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Orthorhombic | researchgate.netcsic.es |

| Space Group | Pnma | researchgate.netcsic.es |

A detailed X-ray crystallographic analysis of this compound would be invaluable for definitively establishing its solid-state conformation, tautomeric form, and the nature of its intermolecular interactions.

Future Research Directions and Unexplored Reactivity of 4 Bromo 1h Pyrazol 3 Yl Methanol

Development of Novel Catalytic Transformations and Stereoselective Syntheses

The functional groups of (4-bromo-1H-pyrazol-3-yl)methanol are ripe for exploration in novel catalytic transformations. The bromine atom at the 4-position is a prime handle for a variety of cross-coupling reactions. While its use in Suzuki coupling has been documented for the synthesis of bipyrazole derivatives as JAK inhibitors, a wide array of other catalytic C-C and C-N bond-forming reactions remain to be investigated. google.com For instance, catalytic systems involving palladium, copper, or nickel could be employed for Sonogashira, Heck, Buchwald-Hartwig, and cyanation reactions, opening pathways to a diverse range of substituted pyrazoles.

The hydroxymethyl group at the 3-position is another key site for catalytic functionalization. Its oxidation to an aldehyde or carboxylic acid could provide precursors for further synthetic elaborations. Research into the catalytic oxidation of pyrazole-based alcohols is an active area. For example, copper complexes with pyrazole-based ligands have been shown to catalyze the oxidation of catechols, suggesting that similar systems could be developed for the selective oxidation of the hydroxymethyl group of the title compound. mdpi.comresearchgate.netresearchgate.net

A significant area for future development lies in stereoselective synthesis. The development of chiral pyrazole (B372694) derivatives is of high interest for medicinal chemistry. nih.gov Future work could focus on the enantioselective transformation of the hydroxymethyl group or the introduction of a chiral center via reactions at the pyrazole nitrogen. For example, stereoselective addition reactions to a transiently formed aldehyde derivative of this compound could be explored. Furthermore, the development of catalytic methods for the stereoselective N-alkylation or N-arylation of the pyrazole ring would be a valuable contribution. nih.gov

Table 1: Potential Catalytic Transformations of this compound

| Functional Group | Reaction Type | Potential Catalyst | Potential Product Class |

| 4-Bromo | Suzuki Coupling | Palladium complexes | 4-Aryl/heteroaryl-pyrazoles |

| 4-Bromo | Sonogashira Coupling | Palladium/Copper complexes | 4-Alkynyl-pyrazoles |

| 4-Bromo | Heck Coupling | Palladium complexes | 4-Alkenyl-pyrazoles |

| 4-Bromo | Buchwald-Hartwig Amination | Palladium/Copper complexes | 4-Amino-pyrazoles |

| 3-Hydroxymethyl | Oxidation | Transition metal complexes | Pyrazole-3-carbaldehydes/carboxylic acids |

Exploration of Sustainable Synthetic Pathways and Green Chemistry Principles

The principles of green chemistry encourage the development of more environmentally benign synthetic methods. Future research on this compound should prioritize the use of greener solvents, catalysts, and reaction conditions. While the synthesis of related 4-bromopyrazoles has been achieved under solvent-free conditions, applying these methods to the synthesis of the title compound, which contains a reactive hydroxymethyl group, would be a noteworthy advancement. researchgate.net

Electrocatalysis presents another promising green approach. The electrosynthesis of 4-bromopyrazoles has been reported as an efficient and eco-friendly method. sioc-journal.cn Exploring the electrochemical synthesis of this compound or its derivatives could reduce the reliance on traditional, often hazardous, reagents.

Furthermore, the development of one-pot or tandem reactions starting from simpler precursors to generate this compound and then directly functionalizing it in the same vessel would improve atom economy and reduce waste. For example, a one-pot synthesis could involve the formation of the pyrazole ring followed by in-situ bromination and subsequent catalytic functionalization of the hydroxymethyl group.

Applications in Emerging Areas of Materials Science and Chemical Biology

The unique electronic and coordination properties of the pyrazole ring make it an attractive scaffold for applications in materials science and chemical biology. The presence of both a bromine atom and a hydroxymethyl group on the pyrazole core of this compound allows for orthogonal functionalization, making it a valuable building block for complex molecular architectures.

In materials science, pyrazole-containing ligands are known to form stable complexes with a variety of metals. The hydroxymethyl group of the title compound could act as a coordinating group, while the bromo-substituted pyrazole core could be further functionalized to tune the electronic properties of the resulting metal-organic frameworks (MOFs) or coordination polymers. These materials could have applications in catalysis, gas storage, or as sensory materials.

In chemical biology, this compound has already been identified as a key intermediate in the synthesis of potent Janus kinase (JAK) inhibitors. google.com This highlights its potential as a scaffold for the development of other biologically active molecules. The ability to functionalize both the 4-position via cross-coupling and the 3-position via the hydroxymethyl group allows for the creation of diverse libraries of compounds for screening against various biological targets. Future research could focus on synthesizing derivatives and evaluating their activity as enzyme inhibitors, receptor ligands, or molecular probes.

Investigation of Undiscovered Mechanistic Aspects and Structure-Reactivity Relationships

A deeper understanding of the mechanistic aspects of reactions involving this compound is crucial for the rational design of new synthetic methods. For instance, detailed kinetic and computational studies of the cross-coupling reactions at the 4-position would provide insights into the role of the hydroxymethyl group and the pyrazole ring in the catalytic cycle.

The tautomerism of the 1H-pyrazole ring can also influence its reactivity. Investigating the tautomeric equilibrium of this compound and its derivatives in different solvents and under various reaction conditions would be essential for controlling the regioselectivity of its reactions.

Furthermore, a systematic study of the structure-reactivity relationships of a series of derivatives of this compound would be highly valuable. By systematically modifying the substituents on the pyrazole ring and evaluating the impact on reactivity, a predictive model could be developed. This would enable chemists to fine-tune the electronic and steric properties of the molecule for specific applications. Mechanistic studies on pyrazole synthesis, such as those involving oxidation-induced N-N coupling, could also inspire novel approaches to the synthesis of the core structure of this compound. nih.gov

Q & A

Basic: What are the common synthetic strategies for (4-bromo-1H-pyrazol-3-yl)methanol, and how can regioselectivity be ensured?

Methodological Answer:

The synthesis typically involves a multi-step approach:

Pyrazole Ring Formation : Cyclization of hydrazine derivatives with β-keto esters or 1,3-diketones under reflux conditions. For example, hydrazine hydrate and KOH in ethanol are used to form the pyrazole core .

Bromination : Electrophilic substitution at the 4-position of the pyrazole ring using brominating agents like NBS (N-bromosuccinimide) in a polar solvent (e.g., DMF or THF).

Hydroxymethylation : Reduction of a carbonyl group at the 3-position using NaBH₄ or LiAlH₄ to introduce the methanol moiety.

Regioselectivity is controlled by steric and electronic factors. Electron-donating groups (e.g., methyl) at the 1-position direct bromination to the 4-position. Solvent polarity and temperature further optimize selectivity .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the pyrazole ring substitution pattern. The hydroxymethyl proton (-CH₂OH) appears as a triplet near δ 4.5–5.0 ppm, while the bromine atom deshields adjacent protons .

- X-ray Crystallography : Single-crystal X-ray diffraction (e.g., using SHELX software ) resolves bond angles and intermolecular interactions. For example, hydrogen bonding between the hydroxymethyl group and adjacent nitrogen atoms stabilizes the crystal lattice .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C₄H₅BrN₂O) and isotopic patterns from bromine .

Advanced: How can researchers optimize reaction conditions to improve yields in the reduction step of pyrazole-3-carbaldehyde intermediates?

Methodological Answer:

Low yields in the reduction step (e.g., converting pyrazole-3-carbaldehyde to the methanol derivative) often arise from competing side reactions. Optimization strategies include:

- Choice of Reducing Agent : NaBH₄ in methanol at 0°C minimizes over-reduction compared to LiAlH₄ .

- Solvent Polarity : Polar aprotic solvents (e.g., THF) enhance reagent solubility and stabilize intermediates.

- Catalytic Additives : CeCl₃ or ZnCl₂ can act as Lewis acids to accelerate hydride transfer .

Post-reduction purification via recrystallization (e.g., ethanol/acetone mixtures) improves purity .

Advanced: How should researchers address contradictions in reported biological activity data for pyrazole derivatives?

Methodological Answer:

Contradictions in biological activity (e.g., antimicrobial vs. inactive results) may stem from:

- Assay Variability : Standardize protocols (e.g., MIC testing for antimicrobial activity) and use positive controls (e.g., ciprofloxacin) .

- Structural Analogues : Compare activity with halogen-substituted analogues (e.g., 4-chloro or 4-fluoro derivatives) to isolate bromine’s role in target binding .

- Molecular Docking : Perform in silico studies to predict interactions with enzymes (e.g., cytochrome P450) and validate with in vitro assays .

Methodological: How to design experiments to study the compound’s interaction with biological targets like kinases or oxidoreductases?

Methodological Answer:

Enzyme Inhibition Assays :

- Use purified kinases (e.g., EGFR) or oxidoreductases in a spectrophotometric assay with NADPH/NADH cofactors. Monitor activity changes at 340 nm .

- IC₅₀ values are calculated using dose-response curves.

Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters .

Crystallographic Studies : Co-crystallize the compound with the target protein to identify binding pockets (e.g., bromine’s role in halogen bonding) .

Advanced: What strategies resolve ambiguities in regiochemical assignments for brominated pyrazole derivatives?

Methodological Answer:

Ambiguities arise when bromination yields multiple isomers. Solutions include:

- NOE Spectroscopy : Detect spatial proximity between bromine and adjacent protons.

- Computational Modeling : DFT calculations (e.g., Gaussian 09) predict ¹³C NMR chemical shifts for each isomer, matching experimental data .

- X-ray Diffraction : Unambiguously assigns substituent positions in single crystals .

Methodological: How to assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- pH Stability Study : Incubate the compound in buffers (pH 2–12) at 25°C. Monitor degradation via HPLC at 254 nm. The hydroxymethyl group is prone to oxidation at pH > 10 .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (Td) under nitrogen atmosphere.

- Light Sensitivity : Store in amber vials if UV-Vis spectra show absorbance < 400 nm .

Advanced: What are the implications of replacing bromine with other halogens in structure-activity relationship (SAR) studies?

Methodological Answer:

- Electron-Withdrawing Effects : Bromine’s higher electronegativity compared to chlorine/fluorine increases electrophilicity, enhancing interactions with nucleophilic residues (e.g., cysteine thiols) .

- Lipophilicity : Bromine increases logP values, improving membrane permeability (measured via shake-flask method) .

- Halogen Bonding : Bromine forms stronger X-bond interactions (e.g., with carbonyl oxygen) than chlorine, critical for kinase inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.